5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium
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Overview
Description
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium is a complex organic compound with a unique structure that includes a thieno ring fused with an azocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium typically involves multi-step organic reactions. The process often starts with the preparation of the thieno ring, followed by the construction of the azocin ring through cyclization reactions. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the azocin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium: shares structural similarities with other thieno and azocin derivatives.
Thieno[3,2-c]azocin: A related compound with a similar core structure but different substituents.
Hexahydrothieno[3,2-c]azocin: Another similar compound with variations in the degree of saturation and substituent positions.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position adds steric hindrance and electronic effects that can alter the compound’s interactions with other molecules.
Properties
CAS No. |
112723-50-9 |
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Molecular Formula |
C11H18NS+ |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
5,5-dimethyl-6,7,8,9-tetrahydro-4H-thieno[3,2-c]azocin-5-ium |
InChI |
InChI=1S/C11H18NS/c1-12(2)7-4-3-5-11-10(9-12)6-8-13-11/h6,8H,3-5,7,9H2,1-2H3/q+1 |
InChI Key |
NBPUOMPDFJCFFN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC2=C(C1)C=CS2)C |
Origin of Product |
United States |
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